BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural & Functional Profiling of 2-(3-
aminophenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

2-(3-aminophenoxy)-N-
Compound Name:
methylacetamide

CAS No.: 575479-85-5

Cat. No.: B3145505

. J

A Technical Monograph for Medicinal Chemistry & Drug
Discovery
Executive Summary

2-(3-aminophenoxy)-N-methylacetamide (CAS: 58730-35-1) is a specialized
phenoxyacetamide building block utilized in the synthesis of voltage-gated sodium channel
(NaV) modulators and kinase inhibitors. Structurally, it bridges a lipophilic aromatic core with a
polar amide tail via an ether linkage, a configuration mimicking the pharmacophore of
established anticonvulsants and analgesics like Lacosamide and Mexiletine derivatives.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis,
physicochemical properties, and utility as a scaffold in Fragment-Based Drug Discovery
(FBDD).

Structural Architecture & Pharmacophore
Analysis[1]

The molecule comprises three distinct functional zones that dictate its binding affinity and
solubility profile. Understanding these zones is critical for researchers modifying this scaffold
for Structure-Activity Relationship (SAR) studies.
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Functional Zones

o The Aromatic Core (3-aminophenol moiety): Provides Tt-1t stacking interactions within protein
binding pockets (e.g., the local anesthetic binding site of NaV1.7). The meta-amino group
serves as a versatile "handle" for further derivatization (urea formation, sulfonylation).

e The Linker (Oxy-methylene bridge): A flexible tether that determines the spatial orientation
between the aromatic ring and the polar tail.

o The Polar Tail (N-methylacetamide): Acts as a hydrogen bond donor/acceptor network,
crucial for water solubility and interacting with polar residues (e.g., Serine or Threonine) in
the target protein.

Visualization of Chemical Connectivity

The following diagram illustrates the molecular connectivity and functional classification of the
structure.

Aromatic Core
(Lipophilic / Tt-Stacking) Ether Bond
Ether Linker Covalent Link »
(-O-CH2-) (H-Bond Donor/Acceptor)

Figure 1: Pharmacophoric dissection of 2-(3-aminophenoxy)-N-methylacetamide.

Click to download full resolution via product page

Synthetic Methodology: The Nitro-Reduction Route

While direct alkylation of 3-aminophenol is theoretically possible, it is experimentally
discouraged due to the competing nucleophilicity of the aniline nitrogen, which leads to N-
alkylation vs. O-alkylation mixtures.

Recommended Protocol: The "Nitro-Reduction” pathway ensures regioselectivity by masking
the amine as a nitro group during the alkylation step.

Step-by-Step Protocol
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Step 1: O-Alkylation (Williamson Ether Synthesis)

+ Reagents: 3-Nitrophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium
Carbonate (

, 2.0 eq).

e Solvent: DMF or Acetonitrile (Polar aprotic is essential to solvate the phenoxide anion).

e Conditions: Heat at 60—80°C for 4—6 hours.

o Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the alpha-
carbon of the chloroacetamide via

Step 2: Nitro Reduction

Reagents: Hydrogen gas (

, 1 atm) or Ammonium Formate.

Catalyst: 10% Pd/C (Palladium on Carbon).

Solvent: Methanol or Ethanol.[1]

Conditions: Stir at Room Temperature (RT) for 2—12 hours.

Workup: Filter through Celite to remove catalyst; concentrate filtrate.

Reaction Workflow Diagram
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Starting Material:

3-Nitrophenol

Reagent:
2-Chloro-N-methylacetamide
+ K2CO3 / DMF

N2 O-Alkylation
(80°C, 4h)

Intermediate:
2-(3-nitrophenoxy)-N-methylacetamide

Reduction Step:
H2, Pd/C, MeOH

itro Reduction
(RT, 12h)

Final Product:

2-(3-aminophenoxy)-N-methylacetamide

Figure 2: Regioselective synthesis via the Nitro-Reduction pathway.

Click to download full resolution via product page

Physicochemical Profiling

For drug development professionals, the "druggability” of a scaffold is defined by its ADME
(Absorption, Distribution, Metabolism, Excretion) potential. The data below indicates this
molecule is an excellent fragment for CNS-targeted libraries (High solubility, low MW).
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Significance in Drug
Property Value .
Design

Ideal for FBDD (Fragment-
Molecular Weight 180.21 g/mol Based Drug Discovery). Allows
room for growing the molecule.

Highly hydrophilic. Suggests

good oral bioavailability but
LogP (Predicted) ~0.3-0.5 requires lipophilic additions for

blood-brain barrier (BBB)

penetration.

TPSA 63 A2 < 90 A2 is generally favorable
for BBB penetration.

Critical for receptor binding;
H-Bond Donors 2 (Amine, Amide) excess donors can limit

permeability.

H-Bond Acceptors 3 (Ether, Carbonyl, Amine) Facilitates water solubility.

The amine is weakly basic,
pKa (Aniline) ~4.0-4.5 remaining largely uncharged at
physiological pH (7.4).

Pharmacological Context & Applications
Sodium Channel Blockers (NaV)

The phenoxyacetamide scaffold is a privileged structure in the design of use-dependent NaV
blockers.

e Mechanism: These molecules typically bind to the inner pore of the voltage-gated sodium
channel (specifically NaV1.7 and NaV1.8 isoforms) during the inactivated state.

e Relevance: Inhibition of NaV1.7 is a primary target for treating neuropathic pain and
erythromelalgia [1]. The 3-amino group in this specific molecule allows researchers to attach
lipophilic "tails" (aryl sulfonamides or benzyl groups) to access the hydrophobic pocket of the
channel.
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Kinase Inhibition (Hinge Binders)

The amide-linker-aryl motif mimics the adenosine ring of ATP.

» Application: This molecule can serve as a "hinge binder" fragment. The aniline nitrogen can
form hydrogen bonds with the backbone carbonyls of the kinase hinge region, while the N-
methylacetamide tail extends into the solvent front or ribose pocket.

Analytical Characterization

To validate the synthesis of 2-(3-aminophenoxy)-N-methylacetamide, the following analytical
signals must be confirmed.

Proton NMR ( -NMR) in DMSO-

e 7.9 ppm (Broad q): Amide -NH proton (coupling with methyl).

6.9 — 6.1 ppm (Multiplet, 4H): Aromatic protons. The 3-substitution pattern creates a distinct
asymmetry.

5.0 ppm (Broad s, 2H): Aniline
protons (exchangeable with

).

4.3 ppm (Singlet, 2H): Oxy-methylene protons (

).

2.6 ppm (Doublet, 3H): N-methyl protons (

)

Mass Spectrometry (LC-MS)

e ESI (+): Expect a dominant ion at m/z 181.1 [M+H]+.

o Fragmentation: Loss of the methylamine group or cleavage at the ether bond may be
observed at higher collision energies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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